molecular formula C10H10ClN3S B1359572 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 35313-93-0

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No. B1359572
CAS RN: 35313-93-0
M. Wt: 239.73 g/mol
InChI Key: XVHDSXBCZDJNDA-UHFFFAOYSA-N
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Description

The compound “5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. The presence of the 2-chlorophenyl group indicates that this compound also contains a phenyl ring (a variant of a benzene ring) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic aromaticity of the thiadiazole and phenyl rings .

Scientific Research Applications

Synthesis and Antimicrobial Agents

5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and some have displayed anti-tobacco mosaic virus activity, showcasing their potential in antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Vibrational Analysis and Molecular Structure

Studies on ibuprofen-thiadiazole hybrid compounds, specifically 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride, have been conducted to understand their vibrational analysis and molecular structure, which are crucial in the development of pharmaceuticals (Channar, Saeed, Larik, Bolte, & Erben, 2019).

Insecticidal Activity

Research has been conducted on new 1,3,4-thiadiazole derivatives for their potential insecticidal activity, particularly against cotton leafworm (Spodoptera littoralis), showing promising results in agricultural applications (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).

Structural Analysis and Nonlinear Optical (NLO) Materials

The structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been characterized, with a focus on its potential application as a nonlinear optical (NLO) material, which is significant in the field of photonic technologies (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Synthesis of Hybrid Compounds

The synthesis of novel hybrid compounds involving 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine has been explored, which can lead to new chemical entities with varied biological activities (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

properties

IUPAC Name

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-2-12-10-14-13-9(15-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHDSXBCZDJNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

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